molecular formula C7H12O3 B589001 Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate CAS No. 1292307-06-2

Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate

Cat. No. B589001
CAS RN: 1292307-06-2
M. Wt: 144.17
InChI Key: ASZRODBLMORHAR-NTSWFWBYSA-N
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Description

“Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate” is a chemical compound with the molecular weight of 158.2 . It is stored in a dry environment at a temperature between 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14O3/c1-11-8(10)6-3-2-4-7(9)5-6/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Scientific Research Applications

Synthesis and Chemistry

  • Methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate is used as a precursor in the synthesis of carbocyclic nucleosides, which have notable antiviral and antineoplastic activities. This synthesis involves improved methods for creating key intermediates and compounds (Bergmeier, Cobas, & Rapoport, 1993).
  • Studies on its Raman spectrum have provided insights into the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates, helping in understanding the stereochemistry of these compounds (Batuev, Akhrem, Kamernitskii, & Matveeva, 1959).
  • The compound is also involved in the creation of various derivates through chemical reactions such as dehydration, hydrolysis, acetylation, reduction, and epoxidation, expanding its utility in organic chemistry (Sirat, Thomas, & Tyrrell, 1979).

Biological Applications

  • It plays a role in the potentiation of ionotropic glutamate responses in rat dorsal horn neurons. This highlights its impact on neurological studies, especially related to glutamate receptors (Bleakman, Rusin, Chard, Glaum, & Miller, 1992).
  • The compound is also studied for its inhibition of the enzymatic synthesis of S-adenosyl-L-methionine. This sheds light on its potential impact on biochemical pathways in organisms (Coulter, Lombardini, Sufrin, & Talalay, 1974).

Synthetic Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

methyl (1S,3R)-3-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRODBLMORHAR-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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